
Ethyl 3,5-difluoro-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the indole ring and an ethyl ester group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-difluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of Indole Ring: The aniline undergoes a Fischer indole synthesis, where it reacts with an appropriate ketone under acidic conditions to form the indole ring.
Esterification: The resulting indole derivative is then esterified using ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to modify the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Quinonoid derivatives.
Reduction Products: Alcohols or amines depending on the reduction conditions.
Hydrolysis Products: 3,5-difluoro-1H-indole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. The fluorine atoms enhance its binding affinity to biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production of active ingredients.
Mecanismo De Acción
The mechanism of action of ethyl 3,5-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity by forming strong hydrogen bonds and van der Waals interactions. This leads to the modulation of biological pathways, resulting in the desired therapeutic effects. The compound may inhibit enzyme activity or block receptor sites, thereby altering cellular processes.
Comparación Con Compuestos Similares
- Ethyl 3-fluoro-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1H-indole-2-carboxylate
- Ethyl 3,5-dichloro-1H-indole-2-carboxylate
Comparison: Ethyl 3,5-difluoro-1H-indole-2-carboxylate is unique due to the presence of two fluorine atoms, which significantly enhance its biological activity and metabolic stability compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination also affects its electronic properties, making it more reactive in certain chemical reactions.
Propiedades
Fórmula molecular |
C11H9F2NO2 |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
ethyl 3,5-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 |
Clave InChI |
IXDZKRHCUZBOQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)
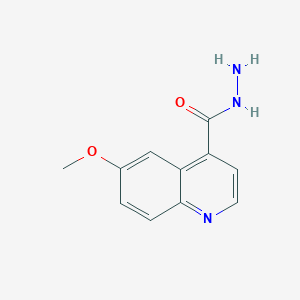
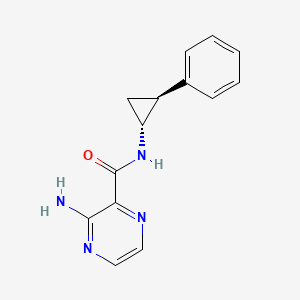
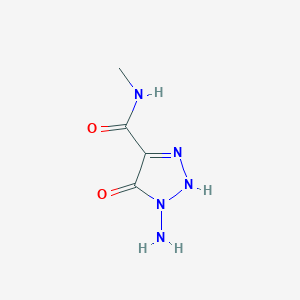
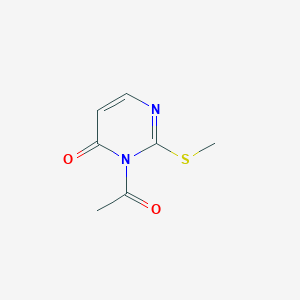
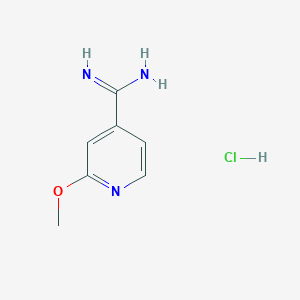
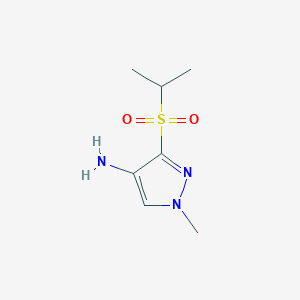

![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
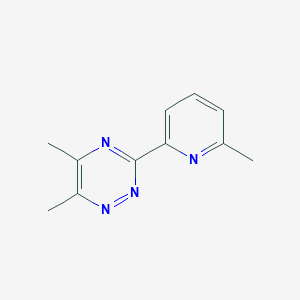
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)

![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
